

A Comparative Safety Analysis of Imeglimin Hydrochloride and Other Oral Hypoglycemic Agents

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Compound of Interest

Compound Name: *Imeglimin hydrochloride*

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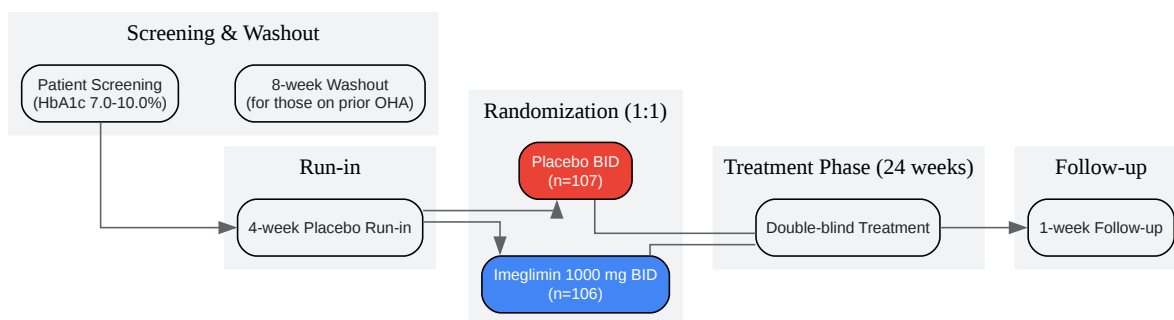
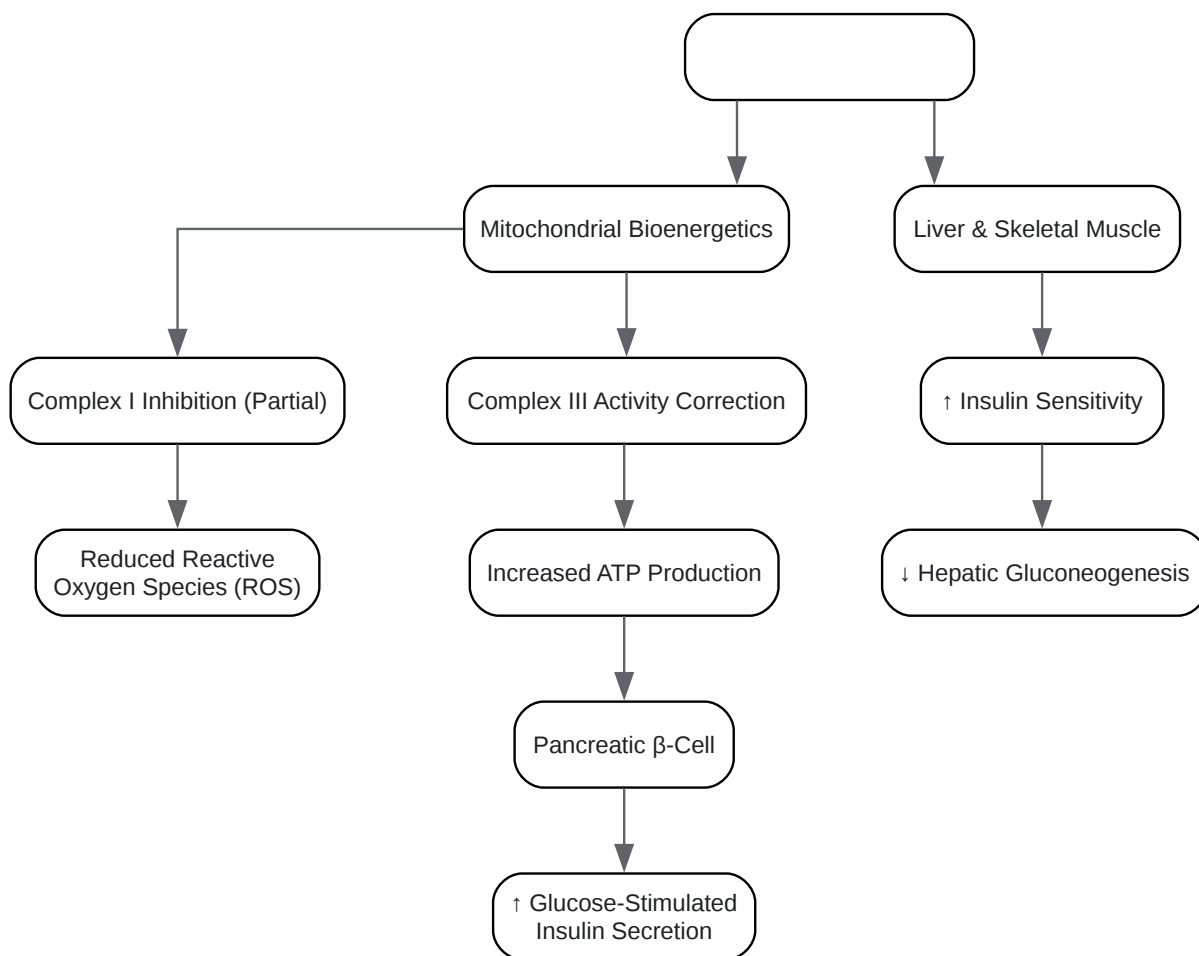
This guide provides a detailed comparison of the safety profile of **Imeglimin hydrochloride**, a first-in-class oral hypoglycemic agent, with other established classes of oral antidiabetic drugs. The information is compiled from a comprehensive review of clinical trial data and post-marketing surveillance to support research and development in the field of diabetes therapeutics.

Executive Summary

Imeglimin hydrochloride, the first of a new class of oral antidiabetic drugs known as "glimins," offers a novel mechanism of action by targeting mitochondrial bioenergetics.[1][2] This unique mode of action translates to a generally favorable safety and tolerability profile, particularly concerning hypoglycemia and weight gain, which are common side effects of some other oral hypoglycemic agents. However, like all medications, Imeglimin is associated with a specific set of adverse events, primarily gastrointestinal in nature. This guide will delve into a comparative analysis of Imeglimin's safety against metformin, sulfonylureas, dipeptidyl peptidase-4 (DPP-4) inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and glucagon-like peptide-1 (GLP-1) receptor agonists.

Mechanism of Action and a Novel Safety Profile

Imeglimin's unique mechanism centers on improving mitochondrial function, which plays a crucial role in glucose homeostasis. It has a dual effect: enhancing glucose-stimulated insulin secretion from pancreatic β -cells and improving insulin sensitivity in the liver and skeletal muscle.^{[3][4]} This targeted action on cellular energy metabolism differs from other oral antidiabetic agents and contributes to its distinct safety profile.^{[5][6]}



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